2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : A range of compounds including derivatives of 2-thioxothiazolidin-4-one have been synthesized and tested for their in vitro antibacterial and antifungal activities. These compounds have shown variable and modest activities against strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).
Antibacterial Agents : Derivatives of 2,3-diaryl-1,3-thiazolidin-4-ones have been synthesized and tested as antibacterial agents. Some of these derivatives exhibited effective antibacterial activity, highlighting the potential utility of thiazolidin-4-one compounds in antimicrobial therapy (Sayyed et al., 2006).
Linked Heterocyclics : New series of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one were synthesized and showed good inhibitory activity against various tested organisms. This research showcases the versatility of thiazolidin-4-one derivatives in antimicrobial studies (Sanjeeva Reddy et al., 2010).
Structural and Therapeutic Diversity
Bioactivities of Thiazolidin-4-ones : The diverse bioactivities of thiazolidin-4-ones, including antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties, are being explored. The structural and therapeutic diversity of these molecules makes them significant for further pharmacological research (Doreswamy et al., 2007).
Molecular Docking and Activity Studies : Detailed characterization, quantum chemical calculations, and molecular docking studies have been conducted on similar bioactive molecules to understand their antimicrobial and anticancer activities. This research highlights the comprehensive approach to evaluating the potential applications of thiazolidin-4-one derivatives (Viji et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDDFITVCXHJQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369710 |
Source
|
Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
CAS RN |
54397-10-3 |
Source
|
Record name | 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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